Bromite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

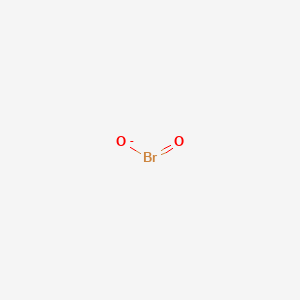

Bromite is a monovalent inorganic anion obtained by deprotonation of bromous acid. It is a bromine oxoanion and a monovalent inorganic anion. It is a conjugate base of a bromous acid.

Wissenschaftliche Forschungsanwendungen

1. Water Treatment and Environmental Implications

Bromite is involved in water treatment processes, particularly in the formation of bromate during ozonation of water containing bromide. A study by Fischbacher et al. (2015) revealed that bromate formation is a multistep process, resulting from the reaction of ozone with bromite. The study emphasized that this reaction occurs not by oxygen transfer as previously thought, but via electron transfer. This finding has significant implications for understanding and managing the formation of potentially carcinogenic bromate in drinking water treatment processes (Fischbacher et al., 2015).

2. Electrochemistry and Disinfection By-Products

In the context of electrolysis and disinfection, Bergmann et al. (2011) explored the formation of bromate and perbromate during bromide electrolysis using boron-doped diamond (BDD) anodes. This research is crucial for understanding the by-products of drinking water electrolysis for disinfection, including the potential formation of bromate and perbromate under certain conditions (Bergmann et al., 2011).

3. Kinetics and Reaction Mechanisms

Madsen (2003) conducted a study on the kinetics of bromite reduction by hexacyanoferrate(II) in a basic solution. Understanding the kinetics and mechanism of such reactions is vital for applications in chemical processing and environmental remediation (Madsen, 2003).

4. Plant Uptake and Environmental Tracing

Research by Xu et al. (2004) investigated the uptake of bromide by wetland plants, which has implications for using bromide as a tracer in environmental studies. The findings indicate the need to consider plant uptake when using bromide in tracer experiments, especially in vegetated wetland systems (Xu et al., 2004).

5. S(IV) Reductions and Chemical Interactions

Huff Hartz et al. (2003) focused on the reactions of bromite with aqueous S(IV), which is first order in both reactants and general-acid catalyzed. This research is important for understanding the chemical interactions in various environmental and industrial contexts (Huff Hartz et al., 2003).

Eigenschaften

CAS-Nummer |

15477-77-7 |

|---|---|

Produktname |

Bromite |

Molekularformel |

BrO2- |

Molekulargewicht |

111.9 g/mol |

IUPAC-Name |

bromite |

InChI |

InChI=1S/BrHO2/c2-1-3/h(H,2,3)/p-1 |

InChI-Schlüssel |

DKSMCEUSSQTGBK-UHFFFAOYSA-M |

SMILES |

[O-]Br=O |

Kanonische SMILES |

[O-]Br=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)

![4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)

![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 4,5,8,10,12,13,13a,13b-decahydro-4,5-dihydroxy-4,5-dimethyl-3-(1-methylethyl)-, (3R,4R,5R,13aR,13bR)-](/img/structure/B1237783.png)